4-(dimethylsulfamoyl)-N-(3,4,5-trimethoxyphenyl)benzamide
Description
4-(dimethylsulfamoyl)-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic organic compound known for its potential applications in various scientific fields. It is characterized by the presence of a dimethylsulfamoyl group and a trimethoxyphenyl group attached to a benzamide core. This compound has garnered interest due to its unique chemical structure and potential biological activities.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3,4,5-trimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-20(2)27(22,23)14-8-6-12(7-9-14)18(21)19-13-10-15(24-3)17(26-5)16(11-13)25-4/h6-11H,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNPWKZFNAPAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(3,4,5-trimethoxyphenyl)benzamide typically involves multiple steps. One common route starts with the preparation of 3,4,5-trimethoxybenzaldehyde, which is then subjected to a series of reactions to introduce the dimethylsulfamoyl and benzamide groups.
Preparation of 3,4,5-trimethoxybenzaldehyde: This can be achieved by the oxidation of 1,2,3-trimethoxybenzene using suitable oxidizing agents such as potassium permanganate or chromium trioxide.
Formation of 4-(dimethylsulfamoyl)benzoic acid: This intermediate can be synthesized by sulfonation of 4-aminobenzoic acid followed by methylation using dimethyl sulfate.
Coupling Reaction: The final step involves coupling 3,4,5-trimethoxybenzaldehyde with 4-(dimethylsulfamoyl)benzoic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer properties due to its ability to interfere with microtubule dynamics.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by interacting with specific molecular targets. One of the key mechanisms involves the destabilization of microtubules, which are essential for cell division. By binding to the colchicine binding site on tubulin, it prevents the polymerization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenyl indanone derivatives: These compounds also exhibit microtubule destabilizing properties.
3,4,5-trimethoxy flavonoid benzimidazole derivatives: Known for their potential anti-tumor activity.
3,4,5-trimethoxy flavonoid salicylate derivatives: Evaluated for their biological activity and cytotoxicity.
Uniqueness
4-(dimethylsulfamoyl)-N-(3,4,5-trimethoxyphenyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to target microtubules and induce apoptosis in cancer cells makes it a promising candidate for further research and development in anticancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
